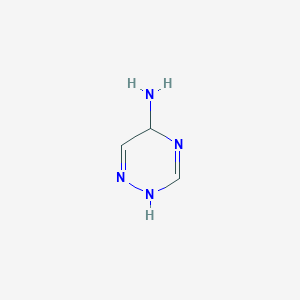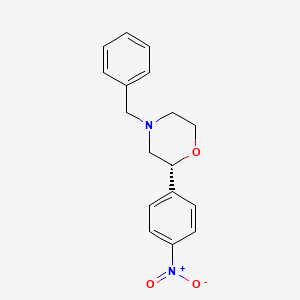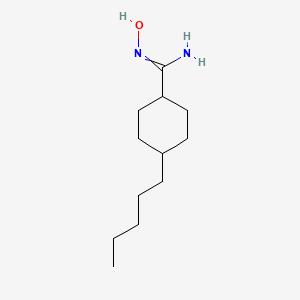
N'-hydroxy-4-pentylcyclohexane-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-hydroxy-4-pentylcyclohexane-1-carboximidamide is a chemical compound with the molecular formula C12H24N2O It is a derivative of cyclohexane and is characterized by the presence of a hydroxy group and a carboximidamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-4-pentylcyclohexane-1-carboximidamide typically involves the reaction of 4-pentylcyclohexanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an oxime intermediate, which is subsequently converted to the desired carboximidamide product .
Industrial Production Methods
Industrial production methods for N’-hydroxy-4-pentylcyclohexane-1-carboximidamide are not well-documented in the literature. the general approach would likely involve optimization of the synthetic route described above to achieve higher yields and purity, as well as scaling up the reaction to industrial quantities.
Analyse Chemischer Reaktionen
Types of Reactions
N’-hydroxy-4-pentylcyclohexane-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboximidamide group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-pentylcyclohexanone or 4-pentylcyclohexanal.
Reduction: Formation of N’-hydroxy-4-pentylcyclohexane-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or inhibitor due to its functional groups.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.
Wirkmechanismus
The mechanism of action of N’-hydroxy-4-pentylcyclohexane-1-carboximidamide is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. The hydroxy group and carboximidamide group may play a role in binding to proteins or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-hydroxy-4-methylcyclohexane-1-carboximidamide
- N’-hydroxy-4-propylcyclohexane-1-carboximidamide
- N’-hydroxy-4’-propyl-1,1’-bi(cyclohexyl)-4-carboximidamide
Uniqueness
N’-hydroxy-4-pentylcyclohexane-1-carboximidamide is unique due to its specific substitution pattern on the cyclohexane ring. The presence of a pentyl group at the 4-position distinguishes it from other similar compounds, which may have different alkyl groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
857653-90-8 |
|---|---|
Molekularformel |
C12H24N2O |
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
N'-hydroxy-4-pentylcyclohexane-1-carboximidamide |
InChI |
InChI=1S/C12H24N2O/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14-15/h10-11,15H,2-9H2,1H3,(H2,13,14) |
InChI-Schlüssel |
YOQVXKBWZMKGRW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1CCC(CC1)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


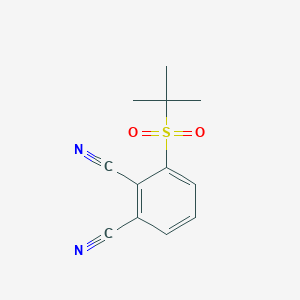
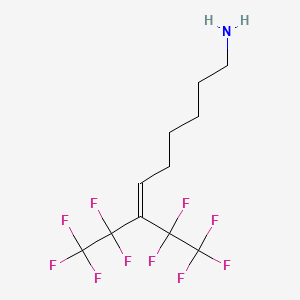
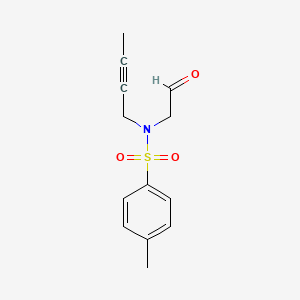
![Methyl 4-{[(7-methylnaphthalen-1-yl)oxy]methyl}benzoate](/img/structure/B14196113.png)
![(2R)-2-{4-[(Methoxycarbonyl)oxy]phenoxy}propanoic acid](/img/structure/B14196121.png)
![2-(Naphthalen-1-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B14196131.png)
![3-[Ethyl(dimethyl)silyl]prop-2-yn-1-amine](/img/structure/B14196133.png)
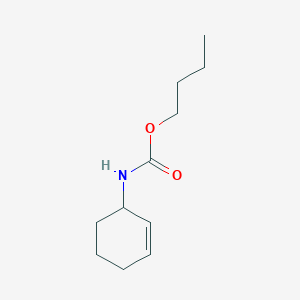
![2-[2-Bromo-4-(trifluoromethyl)phenoxy]-N-methylaniline](/img/structure/B14196144.png)
![Methyl 8-[(2-ethoxy-2-oxoethyl)amino]octanoate](/img/structure/B14196158.png)
![4-[1-(Benzenesulfinyl)-3-methyl-1-phenylbutan-2-yl]morpholine](/img/structure/B14196169.png)
